2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Overview
Description
2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is a chemical compound with the molecular formula C17H21N3O2 It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and an ethenyl group, which is further substituted with a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a halogenated pyrimidine and a phenylboronic acid.
Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction between the phenyl-substituted pyrimidine and a vinyl halide.
Substitution with Diethoxymethyl Group: The final step involves the substitution of the ethenyl group with a diethoxymethyl group using a suitable reagent such as diethoxymethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-2-[4-(methoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
- 2-[(Z)-2-[4-(ethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
- 2-[(Z)-2-[4-(propoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Uniqueness
2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-21-17(22-4-2)14-8-5-13(6-9-14)7-10-16-19-12-11-15(18)20-16/h5-12,17H,3-4H2,1-2H3,(H2,18,19,20)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIKSLQBMNSSR-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC2=NC=CC(=N2)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C\C2=NC=CC(=N2)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323612 | |
Record name | 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303995-69-9 | |
Record name | 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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